4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%
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Overview
Description
4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% (4-HMPP) is an organic compound with a wide range of applications in medicinal chemistry and biochemistry. It is a heterocyclic aromatic compound with a pyridinyl moiety attached to a methoxycarbonylphenyl group. 4-HMPP is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions.
Scientific Research Applications
4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has a wide range of applications in medicinal chemistry and biochemistry. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other diseases. It has also been used as a marker for the detection of certain types of cancer.
Mechanism of Action
4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation and pain, and to have anti-cancer effects. In addition, 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been shown to inhibit the growth of certain types of bacteria, which may be beneficial in the treatment of certain types of infections.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects in animal models. In addition, 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been shown to reduce pain, reduce inflammation, and to have anti-oxidant effects. It has also been shown to have anti-diabetic and anti-obesity effects, and to have beneficial effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantages of using 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% in laboratory experiments are its low cost, ease of synthesis, and wide range of applications. In addition, 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% in laboratory experiments. For example, it is not water soluble, so it must be dissolved in organic solvents before use. In addition, 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% is toxic if ingested, so it must be handled with care.
Future Directions
There is still much to be explored regarding the potential applications of 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%. Future research could focus on the development of new synthesis methods for 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%, as well as the development of new pharmaceuticals, agrochemicals, and other organic compounds derived from 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%. In addition, further research could be conducted to explore the potential therapeutic uses of 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%, as well as its potential use as a marker for the detection of certain types of cancer. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%, as well as its potential toxicological effects.
Synthesis Methods
4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% can be synthesized from 4-hydroxy-2-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid (HMPPCA) by a two-step reaction. In the first step, HMPPCA is treated with anhydrous sodium sulfate and a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of an anhydride, which is then hydrolyzed to form 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%. The second step involves the conversion of 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% to 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%-3-carboxylic acid, which is then reacted with anhydrous sodium sulfate and a base to form 4-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%. The overall yield of the reaction is typically greater than 95%.
properties
IUPAC Name |
methyl 3-(4-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(7-10)12-8-11(15)5-6-14-12/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKVJVLFKVPOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692626 |
Source
|
Record name | Methyl 3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-98-5 |
Source
|
Record name | Methyl 3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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